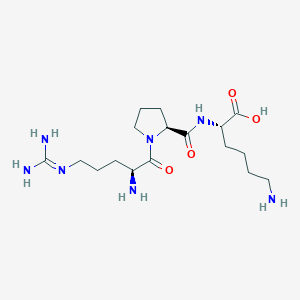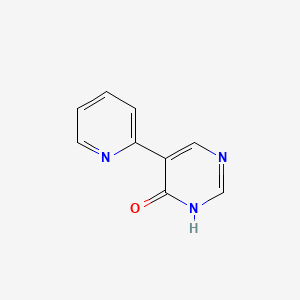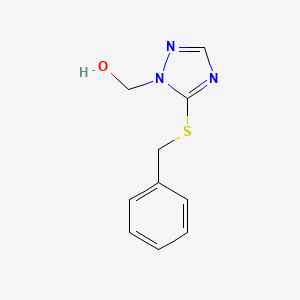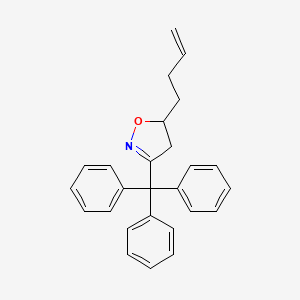
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine is an organic compound that features a nitrofuran moiety and a pyridine ring. Compounds containing these functional groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with pyridin-3-ylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired E-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for subsequent applications in research and industry.
化学反应分析
Types of Reactions
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
科学研究应用
Chemistry
In chemistry, (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with nitrofuran and pyridine moieties are often investigated for their antimicrobial properties. They may inhibit the growth of bacteria, fungi, and other microorganisms.
Medicine
In medicine, such compounds are explored for their potential anticancer activities. They may interfere with cellular processes in cancer cells, leading to cell death or inhibition of proliferation.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine likely involves interaction with cellular components, such as enzymes or DNA. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in cells. The pyridine ring may interact with specific receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(5-Nitrofuran-2-yl)-N-(quinolin-3-yl)methanimine
Uniqueness
(E)-1-(5-Nitrofuran-2-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the nitrofuran and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
| 111875-20-8 | |
分子式 |
C10H7N3O3 |
分子量 |
217.18 g/mol |
IUPAC 名称 |
1-(5-nitrofuran-2-yl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)10-4-3-9(16-10)7-12-8-2-1-5-11-6-8/h1-7H |
InChI 键 |
HJCWKYCHNPOJHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)



